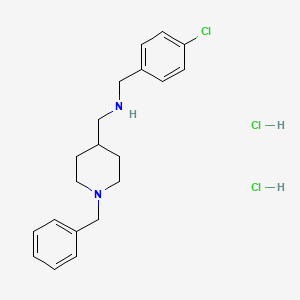
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride is a chemical compound that belongs to the piperidine class of organic compounds Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with o-chlorobenzylamine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amine derivatives .
Scientific Research Applications
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: This compound is structurally similar and is used as a building block in organic synthesis.
1-Benzyl-4-(N-Boc-amino)piperidine: Another related compound with applications in medicinal chemistry.
4-Amino-1-benzylpiperidine: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
1-Benzyl-4-(o-chlorobenzylaminomethyl)piperidine dihydrochloride is unique due to its specific substitution pattern and the presence of the o-chlorobenzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
7289-25-0 |
|---|---|
Molecular Formula |
C20H27Cl3N2 |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-[(4-chlorophenyl)methyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C20H25ClN2.2ClH/c21-20-8-6-17(7-9-20)14-22-15-18-10-12-23(13-11-18)16-19-4-2-1-3-5-19;;/h1-9,18,22H,10-16H2;2*1H |
InChI Key |
CITLTOAOKDLBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


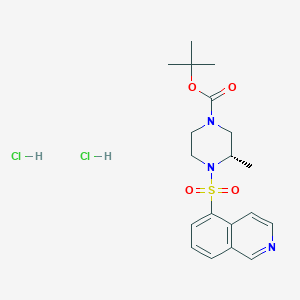
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
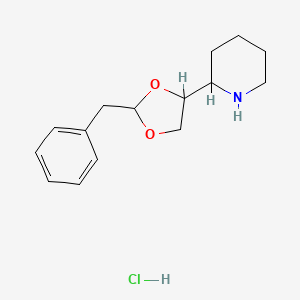
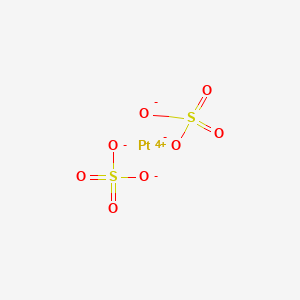
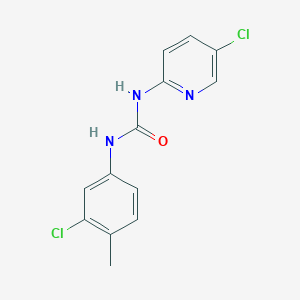

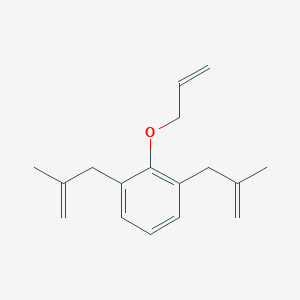
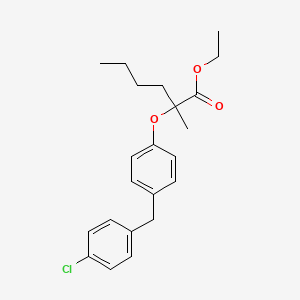


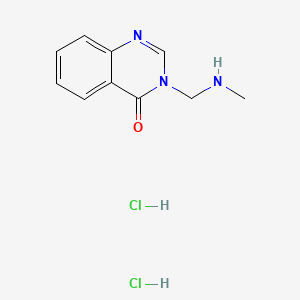
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)


